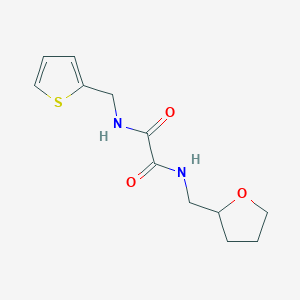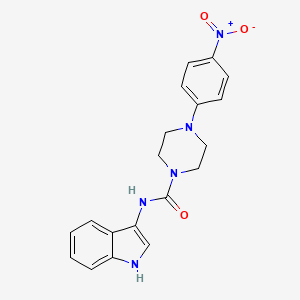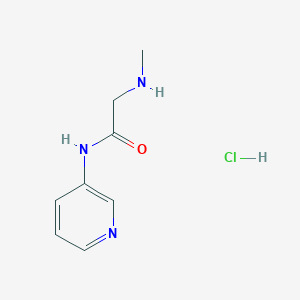
N-(oxolan-2-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(oxolan-2-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide, commonly known as OTMTO, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. OTMTO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 297.4 g/mol.
Wissenschaftliche Forschungsanwendungen
OTMTO has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, OTMTO has been shown to exhibit antitumor activity against various cancer cell lines. Moreover, OTMTO has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. In biochemistry, OTMTO has been used as a ligand to study the interaction between proteins and small molecules. In materials science, OTMTO has been incorporated into polymer matrices to produce materials with enhanced mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of OTMTO is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, OTMTO has been shown to induce apoptosis, which is programmed cell death. This effect is thought to be mediated by the activation of caspases, which are enzymes involved in the apoptotic pathway. In Alzheimer's disease, OTMTO inhibits the activity of acetylcholinesterase, which is responsible for the degradation of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
OTMTO has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that OTMTO inhibits the growth of cancer cells by inducing apoptosis. Moreover, OTMTO has been found to inhibit the activity of acetylcholinesterase, which can improve cognitive function. In materials science, OTMTO has been incorporated into polymer matrices to produce materials with enhanced mechanical and thermal properties.
Vorteile Und Einschränkungen Für Laborexperimente
OTMTO has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized using standard organic synthesis techniques. Moreover, it is soluble in organic solvents, which makes it easy to handle and manipulate in the laboratory. However, OTMTO has some limitations, including its low solubility in water, which can limit its use in biological assays.
Zukünftige Richtungen
There are several future directions for the research and development of OTMTO. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of OTMTO and to optimize its antitumor activity. Moreover, OTMTO has potential applications in the treatment of Alzheimer's disease, and further studies are needed to determine its efficacy in animal models. In materials science, OTMTO can be incorporated into various polymer matrices to produce materials with enhanced mechanical and thermal properties. Additionally, OTMTO can be modified to produce derivatives with improved solubility and bioavailability. Overall, OTMTO is a promising compound with potential applications in various scientific fields.
Synthesemethoden
The synthesis of OTMTO involves the condensation of oxalyl chloride with 2-aminothiophenol to produce N-(thiophen-2-ylmethyl)oxamide. This intermediate product is then reacted with 2-(chloromethyl)oxolane to yield OTMTO. The synthesis of OTMTO is a straightforward process that can be carried out in a laboratory setting using standard organic synthesis techniques.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c15-11(13-7-9-3-1-5-17-9)12(16)14-8-10-4-2-6-18-10/h2,4,6,9H,1,3,5,7-8H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXALYTDSCMQQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-2-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2906701.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2906702.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2906703.png)

![3-chloro-6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2906705.png)
![3-Methyl-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazolin-4-one](/img/structure/B2906711.png)
![2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5(4H)-one](/img/structure/B2906713.png)
![3,5-dimethoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2906714.png)
![7-[(2-chlorobenzyl)amino]-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2906715.png)
![N-[1-(benzenesulfonyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2906716.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2906718.png)


